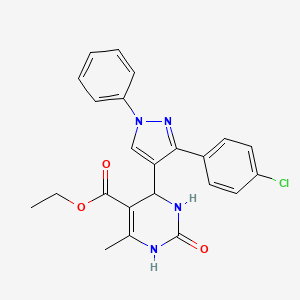![molecular formula C13H16N4O2 B2758179 1-methyl-6-oxo-N-[3-(1H-pyrrol-1-yl)propyl]-1,6-dihydropyridazine-3-carboxamide CAS No. 1226433-64-2](/img/structure/B2758179.png)
1-methyl-6-oxo-N-[3-(1H-pyrrol-1-yl)propyl]-1,6-dihydropyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-6-oxo-N-[3-(1H-pyrrol-1-yl)propyl]-1,6-dihydropyridazine-3-carboxamide is a nitrogen-containing heterocyclic compound. It features a pyrrole ring and a pyridazine ring, making it a unique structure with potential biological activities. Compounds with such structures are often explored for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-6-oxo-N-[3-(1H-pyrrol-1-yl)propyl]-1,6-dihydropyridazine-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of a carboxylic acid with an amine, followed by cyclization to form the pyrrole ring . Another approach is the cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles, catalyzed by rhodium(II), to produce polysubstituted pyrrole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free reactions and one-pot cascade reactions can be advantageous for industrial applications due to their efficiency and cost-effectiveness .
化学反应分析
Types of Reactions
1-methyl-6-oxo-N-[3-(1H-pyrrol-1-yl)propyl]-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
科学研究应用
1-methyl-6-oxo-N-[3-(1H-pyrrol-1-yl)propyl]-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and pharmaceuticals
作用机制
The mechanism of action of 1-methyl-6-oxo-N-[3-(1H-pyrrol-1-yl)propyl]-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a kinase inhibitor, affecting cell signaling pathways involved in cancer progression .
相似化合物的比较
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrrole-containing analogs: These analogs are known for their diverse pharmacological activities, including antipsychotic and antibacterial properties.
Uniqueness
1-methyl-6-oxo-N-[3-(1H-pyrrol-1-yl)propyl]-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of a pyrrole ring and a pyridazine ring, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
属性
IUPAC Name |
1-methyl-6-oxo-N-(3-pyrrol-1-ylpropyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-16-12(18)6-5-11(15-16)13(19)14-7-4-10-17-8-2-3-9-17/h2-3,5-6,8-9H,4,7,10H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEVEVWVNZSIQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCCCN2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2758097.png)
![4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2758098.png)
![2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid](/img/structure/B2758099.png)




![N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2758110.png)


![(Z)-methyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2758116.png)

![2-Chloro-N-[(furan-2-yl)methyl]quinazolin-4-amine](/img/structure/B2758119.png)
